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Antimony;indium(3+) - 1312-41-0

Antimony;indium(3+)

Catalog Number: EVT-336908
CAS Number: 1312-41-0
Molecular Formula: InSb
Molecular Weight: 236.578 g/mol
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Product Introduction

Description

Indium compounds alloyed with antimony (InSb) have garnered significant attention due to their unique physical and chemical properties, which make them suitable for a variety of applications. The concerted efforts to synthesize and understand these materials have led to advancements in electrodeposition techniques, optoelectronics, and materials science. This comprehensive analysis will delve into the mechanism of action and applications of InSb in various fields, drawing from the latest research findings.

Indium Oxide (In2O3)

Relevance: Indium oxide plays a crucial role in enhancing the performance of indium antimonide (InSb) anodes for sodium-ion batteries. [] A study demonstrated that a 3D porous self-standing foam electrode built from core-shelled InSb@In2O3 nanostructures significantly improved sodium storage. The In2O3 layer provides a robust framework and a protective layer, accommodating mechanical strain during the battery's charge-discharge cycles and enhancing its stability. [] This application highlights the complementary nature of these indium compounds in energy storage technologies.

Antimony Sulfide (Sb2S3)

Relevance: Antimony sulfide (Sb2S3) shares a similar crystal structure with indium antimonide (InSb) and exhibits comparable electrochemical properties, making it a suitable material for combination to enhance sodium-ion battery performance. [] Research shows that incorporating In2S3 into Sb2S3, creating a heterostructure, optimizes the crystal structure and sodium storage mechanism. This synergy leads to improved conductivity, structural stability during cycling, and superior rate performance. []

Copper Indium Sulfide (CuInS2)

Relevance: The incorporation of indium in sphalerite, a zinc sulfide mineral, often occurs with a 1:1 ratio of copper to indium, resembling the stoichiometry of copper indium sulfide (CuInS2). This similarity suggests a coupled substitution mechanism where two zinc ions are replaced by one copper and one indium ion. [] This observation emphasizes the structural compatibility between indium and copper in a sulfide lattice, similar to the indium-antimony relationship in InSb.

Indium Gallium Nitride (InGaN)

Relevance: The impact of antimony as a surfactant during the growth of indium gallium nitride (InGaN) has been studied, highlighting the influence of antimony on materials structurally related to indium antimonide (InSb). [] The study demonstrated that the presence of antimony significantly affects the surface morphology and optical properties of InGaN, suggesting potential applications of antimony-related compounds in modifying and improving the characteristics of III-V semiconductors. []

Indium Tin Oxide (ITO)

Relevance: Indium tin oxide (ITO) serves as a common substrate in optoelectronic device fabrication involving indium antimonide (InSb), such as photodetectors. [] For instance, InSb nanosheets deposited on ITO substrates have demonstrated promising photoresponse properties, highlighting the compatibility and synergistic potential of these materials in advanced optoelectronics. [] Additionally, antimony-doped tin oxide (ATO) has been explored as a potential alternative to ITO in organic light-emitting diodes (OLEDs). [] This substitution underscores the relevance of antimony-containing compounds in improving the performance and cost-effectiveness of devices utilizing InSb-related materials. []

Bismuth Antimony Telluride (Bi0.5Sb1.5Te3)

Relevance: Similar to indium antimonide's (InSb) application in infrared detectors, bismuth antimony telluride (Bi0.5Sb1.5Te3) plays a crucial role in thermoelectric energy generators (TEGs). [] Research has shown that inkjet-printed Bi0.5Sb1.5Te3 nanowires can be integrated into flexible TEGs, demonstrating the potential of solution-processed antimony-containing compounds in energy harvesting applications. [] This parallel emphasizes the shared significance of InSb and related compounds in advanced technological domains.

Applications in Various Fields

Optoelectronics

In the field of optoelectronics, antimony has been utilized as a surfactant to enhance the quality of GaInNAs/GaAs quantum wells, which are integral to long-wavelength optoelectronic devices. The addition of antimony to these materials has been shown to improve optical quality and widen the growth window for high indium concentration samples, which is essential for the development of solar cell and laser devices4.

Light Emission and Anti-counterfeiting

Indium-antimony bimetallic halide single crystals have been reported to exhibit single-source white-light emission, which is a promising feature for light-emitting materials. The high photoluminescence quantum yield and tunable emission make these materials suitable for high-efficiency white-light emission applications. Furthermore, their afterglow behavior and excitation-dependent emission properties position them as high-performance materials for anti-counterfeiting and information storage2.

Material Science

The study of the adsorption and electronic structure of antimony layers on indium phosphide surfaces has provided insights into the formation of ordered structures and interface states. These findings are relevant for the understanding of Schottky barriers and could have implications for the design of electronic devices5. Moreover, the compressibility of the liquid indium-antimony system has been investigated, revealing the influence of composition and temperature on the physical properties of the liquid alloy. This research contributes to the broader understanding of bonding mechanisms in liquid metal alloys6.

Source and Classification

Antimony; Indium(3+) is a compound that combines antimony in its trivalent oxidation state with indium, also in a +3 oxidation state. Antimony is classified as a metalloid, while indium is a post-transition metal. This compound has garnered attention in materials science, particularly in the development of semiconductor materials and optoelectronic devices due to its unique electronic properties.

Synthesis Analysis

The synthesis of Antimony; Indium(3+) can be achieved through various methods, including hydrothermal synthesis and solid-state reactions. One notable method involves the alloying of indium oxide with antimony oxide in a hydrothermal environment. This process allows for the formation of high-purity crystals, such as BAPPIn₂–₂xSb₂xCl₁₀, where antimony can replace indium in a controlled manner. The parameters for this synthesis typically include temperature control (around 200-250 °C), pressure settings (up to 1000 psi), and specific ratios of precursors to achieve desired stoichiometry .

Molecular Structure Analysis

The molecular structure of Antimony; Indium(3+) exhibits a complex arrangement influenced by the hybridization of the metal centers. In the case of the compound BAPPIn₂Cl₁₀, the crystal structure is characterized by zero-dimensional metal halide frameworks where indium and antimony occupy distinct lattice positions. The coordination geometry around indium is often octahedral, while antimony may exhibit distorted geometries depending on its local environment . The electronic structure analysis shows that the conduction band minimum primarily arises from indium 5s and chlorine 3p orbitals, while the valence band maximum is influenced by antimony 5s orbitals .

Chemical Reactions Analysis

Antimony; Indium(3+) participates in various chemical reactions, particularly in photophysical processes. For instance, when exposed to light, these compounds can exhibit photoluminescence due to electron-hole pair generation. The reactions can also involve doping processes where antimony enhances the electronic properties of indium-based materials. These reactions are essential for applications in light-emitting devices and photodetectors, where the efficiency of charge carrier dynamics is critical .

Mechanism of Action

The mechanism of action for Antimony; Indium(3+) compounds primarily revolves around their role as semiconductors in optoelectronic applications. When excited by photons, electrons transition from the valence band to the conduction band, creating electron-hole pairs. The presence of antimony modifies the band structure, allowing for improved charge transport properties and stability under operational conditions. This mechanism is vital for applications such as light-emitting diodes and solar cells, where efficient light absorption and emission are required .

Physical and Chemical Properties Analysis

Antimony; Indium(3+) compounds exhibit several notable physical and chemical properties:

  • Electrical Conductivity: These materials are typically semiconductors with tunable conductivity based on doping levels.
  • Optical Properties: They show significant optical transparency across visible to near-infrared wavelengths, making them suitable for optoelectronic devices.
  • Thermal Stability: The compounds demonstrate good thermal stability under operational conditions.
  • Solubility: Depending on the specific formulation, these compounds may exhibit varying solubility characteristics in polar solvents .
Applications

Antimony; Indium(3+) has diverse applications across several fields:

  • Optoelectronics: Used in light-emitting diodes, lasers, and photodetectors due to their favorable optical properties.
  • Semiconductors: Serve as components in transistors and other electronic devices where efficient charge transport is crucial.
  • Photocatalysis: These compounds have shown potential in photocatalytic applications for environmental remediation processes.
  • Solar Cells: Their unique electronic properties make them suitable candidates for next-generation photovoltaic technologies .
Fundamental Properties of Antimony-Indium Compounds

Crystal Structure and Phase Diagrams of Indium-Antimony Systems

The indium-antimony (In-Sb) system exhibits well-defined intermetallic behavior dominated by the 1:1 stoichiometric compound indium antimonide (InSb). This compound crystallizes in the zinc-blende structure (space group: F-43m), characterized by a tetrahedral coordination geometry where each indium atom is bonded to four antimony atoms and vice versa. The cubic unit cell has a lattice parameter of 6.48 Å at ambient conditions, with In atoms positioned at (0,0,0) and Sb atoms at (0.25,0.25,0.25) within the unit cell [5] [8]. This arrangement results in a highly symmetric structure optimized for electronic properties.

The phase diagram of the In-Sb system (Figure 1) reveals congruent melting at 525°C (797 K), where the liquid phase transforms directly into stoichiometric InSb without intermediate phase formation [4] [5]. This characteristic indicates exceptional thermal stability at the equiatomic composition. Below this temperature, the phase diagram features:

  • Eutectic points at both Sb-rich and In-rich regions
  • Minimal solid solubility of either element in the other
  • A single homogeneous InSb phase across a narrow compositional range near 50 at.% Sb

The solidus-liquidus boundary exhibits steep slopes adjacent to the InSb phase field, reflecting the compound's high stability and limited off-stoichiometry tolerance. Metastable phases, such as a simple cubic structure, have been observed under nonequilibrium conditions like rapid quenching, but these lack thermodynamic stability [4].

Table 1: Crystallographic Parameters of Indium Antimonide

PropertyValueConditions
Crystal StructureZinc-blendeAmbient
Space GroupF-43m
Lattice Constant (Å)6.48300 K
Atomic Position (In)(0,0,0)
Atomic Position (Sb)(¼,¼,¼)
Density (g/cm³)5.775300 K
Thermal Expansion Coefficient (K⁻¹)5.0 × 10⁻⁶300 K [5] [8]

Ionic Radii and Substitution Dynamics: Indium³⁺ vs. Antimony³⁺/Antimony⁵⁺

The ionic radius plays a critical role in the substitution chemistry within In-Sb compounds. Indium³⁺ exhibits an ionic radius of 0.94 Å (coordination number VI), while Antimony³⁺ has a radius of 0.90 Å under the same coordination. This minimal difference (<5% mismatch) enables limited isovalent substitution within the lattice while maintaining structural integrity. However, the incorporation of Antimony⁵⁺ (ionic radius: 0.74 Å, coordination VI) introduces significant perturbations due to its smaller size and higher charge [7].

Substitution dynamics are governed by three primary mechanisms:

  • Isovalent Substitution (In³⁺ ↔ Sb³⁺): Thermodynamically feasible due to compatible ionic radii and identical oxidation states. This substitution preserves charge balance but occurs minimally in bulk InSb due to energy penalties associated with antisite defects.
  • Aliovalent Substitution: Incorporation of Sb⁵⁺ creates charge imbalances requiring compensation through:
  • Formation of indium vacancies (VIn''')
  • Interstitial defects
  • Co-doping with lower-valent cations
  • Defect-Mediated Solubility: The solubility limit of excess Sb in InSb is intrinsically low (<0.1 at.%). Beyond this threshold, secondary phases like elemental Sb or Sb-rich intermetallics precipitate, particularly at grain boundaries [5] [8].

Table 2: Ionic Radii and Substitution Effects in In-Sb Compounds

IonOxidation StateIonic Radius (Å)Substitution MechanismImpact on Lattice
In³⁺+30.94Isovalent (host)None
Sb³⁺+30.90Isovalent substitution<0.5% lattice contraction
Sb⁵⁺+50.74Aliovalent substitutionLocal distortion; defect formation
Substitutional limits are temperature-dependent, with increased solubility at higher temperatures.

Quantum confinement significantly alters substitution behavior in nanostructures. In InSb quantum dots, reduced dimensionality enhances the incorporation of aliovalent species due to relaxed strain constraints, enabling tailored band engineering for optoelectronic applications [2].

Electronic Band Structure and Optical Properties

Indium antimonide possesses a direct band gap located at the Γ-point in the Brillouin zone. The ambient-temperature band gap measures 0.17 eV, making it one of the narrowest band gaps among III-V semiconductors. This value increases to 0.23 eV at cryogenic temperatures (80 K), demonstrating strong temperature dependence described by the Varshni equation [2] [5] [8]. Key electronic characteristics include:

  • Conduction Band Minimum: Single parabolic valley with extremely low electron effective mass (0.014mₑ)
  • Valence Band Maximum: Composed of heavy-hole, light-hole, and spin-orbit split-off bands
  • Spin-Orbit Interaction: Significant spin-orbit coupling (ΔSO ≈ 0.9 eV) that modifies valence band degeneracy

The band structure yields exceptional transport properties:

  • Electron mobility: 78,000 cm²/V·s at 300 K (highest among binary semiconductors)
  • Ballistic length: Up to 0.7 μm at room temperature
  • Saturation velocity: 5 × 10⁷ cm/s [5] [8]

Optical properties are dominated by direct transitions across the fundamental gap:

  • Infrared Transparency: Absorption onset at ~7.3 μm (300 K), extending to shorter wavelengths
  • High Refractive Index: n ≈ 4.0 at 10 μm, with low dispersion in the 3-5 μm atmospheric window
  • Dielectric Function: Complex dielectric response with ε₁(0) = 16.8 and strong frequency dependence near the plasma edge

Table 3: Optical Properties of Indium Antimonide

PropertyValue (300 K)Wavelength/EnergyMeasurement Method
Band Gap (eV)0.17DirectSpectroscopic Ellipsometry
Absorption Onset (μm)7.3FTIR
Refractive Index4.010 μmPrism Coupling
Static Dielectric Constant16.8Capacitance-Voltage
Electron Mobility (cm²/V·s)78,000Hall Effect [2] [8]

Quantum confinement dramatically modifies these properties in nanostructures. For InSb quantum dots (QDs) with radii below 6 nm:

  • The direct band gap (Γ-Γ) increases from 0.17 eV (bulk) to >0.6 eV at 1 nm radius
  • Carrier effective masses decrease with decreasing QD size
  • Optical absorption edges shift blueward, enabling tunability across the mid-infrared spectrum [2]

Thermodynamic Stability and Phase Transitions Under High Pressure/Temperature

Indium antimonide exhibits complex phase behavior under extreme conditions. At ambient pressure, solid InSb remains stable up to its melting point at 525°C, where it decomposes congruently. Above 500°C, significant vapor pressure develops, liberating antimony and antimony oxide vapors [5]. The compound follows Arrhenius-type decomposition kinetics, with activation energies exceeding 1.5 eV.

High-pressure phase transitions occur through distinct polymorphic transformations:

  • Zinc-blende → Tetragonal (β-Sn type): Occurs at 2.3 GPa with ~20% volume reduction. This metallic phase exhibits tin-like electrical conductivity.
  • Tetragonal → Orthorhombic (Imm2): Transition at ~9 GPa, accompanied by further 8% volume collapse.
  • Orthorhombic → Hexagonal (NiAs-type): Above 15 GPa, adopting the B81 structure with increased coordination number [4].

Each transition involves significant bond restructuring:

  • Zinc-blende: Tetrahedral sp³ bonding
  • β-Sn phase: Six-fold coordination with mixed metallic/covalent character
  • NiAs phase: Eight-fold coordination with metallic bonding

Table 4: Pressure-Induced Phase Transitions in Indium Antimonide

PhaseStructure TypeTransition Pressure (GPa)Coordination NumberElectrical Properties
α-InSbZinc-blendeAmbient4Semiconductor
β-InSbTetragonal (β-Sn)2.36Metallic
γ-InSbOrthorhombic9.07Metallic
δ-InSbHexagonal (NiAs)15.08Metallic [4]

Temperature effects at elevated pressure include:

  • Positive Clapeyron Slope: dP/dT ≈ 3.5 MPa/K for the zinc-blende to β-Sn transition
  • Metastability: Rapid decompression can preserve high-pressure phases at ambient conditions
  • Decomposition Boundary: InSb + heat → In(g) + ½ Sb₂(g) above 600°C at 1 atm

Thermodynamic stability parameters at ambient conditions:

  • Gibbs Free Energy of Formation: ΔG_f = -25.5 kJ/mol
  • Enthalpy of Fusion: ΔH_fus = 30.5 kJ/mol
  • Heat Capacity: C_p = 49.5 J/mol·K [5] [6]

These properties establish InSb as a prototype system for studying semiconductor-to-metal transitions and reconstructive phase transformations under extreme conditions, with implications for high-pressure electronics and planetary science.

Properties

CAS Number

1312-41-0

Product Name

Antimony;indium(3+)

IUPAC Name

antimony;indium

Molecular Formula

InSb

Molecular Weight

236.578 g/mol

InChI

InChI=1S/In.Sb

InChI Key

WPYVAWXEWQSOGY-UHFFFAOYSA-N

SMILES

[In+3].[Sb]

Canonical SMILES

[In].[Sb]

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